1H-Imidazole, 2-azido-

photochemical quantum dot synthesis N-dot production yield 2-azidoimidazole photolysis

Standard alkyl azides lack the photochemical N-dot precursor capability or energetic salt performance of this 2-azidoimidazole scaffold. 1H-Imidazole, 2-azido- (CAS 56751-68-9) delivers three quantifiable advantages: - Photochemical N-dot synthesis with 92.7% mass yield, 2.43 nm diameter for upconversion cell imaging. - Ag⁺ sensor N-dots: 6.3 nM LOD, surpassing folic acid carbon dots by 44x. - Direct nitration to 2-azido-4-nitroimidazole (detonation velocity 7.59 km/s). Procure as a masked 2-aminoimidazole synthon or energetic AIM salt precursor.

Molecular Formula C3H3N5
Molecular Weight 109.09 g/mol
CAS No. 56751-68-9
Cat. No. B12076947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 2-azido-
CAS56751-68-9
Molecular FormulaC3H3N5
Molecular Weight109.09 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)N=[N+]=[N-]
InChIInChI=1S/C3H3N5/c4-8-7-3-5-1-2-6-3/h1-2H,(H,5,6)
InChIKeyLNZGJSJLLKXPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-1H-imidazole Core Identity and Procurement Profile


1H-Imidazole, 2-azido- (CAS 56751-68-9), molecular formula C₃H₃N₅, molecular weight 109.09 g/mol, is a heterocyclic azide bearing the azido substituent at the imidazole 2-position [1]. Unlike simple alkyl or aryl azides, the adjacency of the azido group to the imidazole N3 atom creates a reactive scaffold capable of unique azido‑tetrazole tautomerism and photochemical nitrogen extrusion, which underpins its three principal application domains: photochemical synthesis of nitrogen-rich quantum dots (N-dots), click chemistry conjugation via CuAAC, and energetic materials as the 2-azidoimidazolium (AIM) cation [2]. Procurement of this compound must be guided by end-use requirements, because its value derives not from generic azide reactivity but from quantifiable performance advantages over close structural analogs in each of these three arenas.

Photochemical N-Dot Synthesis Near-quantitative conversion to nitrogen-rich quantum dots via UV irradiation Divergent pathway from N-methylated analogs
CuAAC Click Conjugation Retains free imidazole NH for post-conjugation functionalization Orthogonal reactivity vs 2-aminoimidazole
Energetic Materials Precursor Direct nitration substrate for azido-nitroimidazole energetic salts Azido-tetrazole tautomerism as thermal buffer

Why 2-Azido-1H-imidazole Cannot Be Substituted by Structural Analogs


The 2-azido group on an unsubstituted imidazole ring is not merely a reactive handle interchangeable with other nitrogenous substituents. The 2‑azido‑1H‑imidazole scaffold simultaneously enables three reactivity modes that its closest analogs cannot replicate: (i) photochemical denitrogenation to form aziridine intermediates that oligomerize into N-dots, a pathway unavailable to 2‑amino‑ or 2‑nitroimidazole [1]; (ii) a reversible azido‑tetrazole ring-chain tautomerism unique to 2‑azidoazoles, which 4‑azidoimidazole cannot undergo [2]; and (iii) copper-catalyzed alkyne-azide cycloaddition (CuAAC) with retention of the imidazole NH, which is lost in N-methylated analogs such as 2‑azido‑1‑methylimidazole [3]. Simply substituting another imidazole derivative would forfeit one or more of these capabilities, making target-specific procurement essential.

Target Product
2-Azido-1H-imidazole
Enables photochemical N-dot formation, azido-tetrazole tautomerism, and NH-retaining CuAAC in a single scaffold.
Analog Mismatch
2-Azido-1-methylimidazole
Lacks imidazole NH; photolysis yields nitrenium ion with zero N-dot production.
4-Azidoimidazole
Geometrically incapable of azido-tetrazole ring-chain tautomerism; different reactivity profile.

Quantitative Differentiation Evidence Against Closest Analogs


Photochemical N-Dot Yield vs 2-Azido-1-methylimidazole

Under UV irradiation in methanol, 2-azido-1H-imidazole produces nitrogen-rich quantum dots (N-dots) with a mass yield of up to 92.7%, as established by Jin et al. in the first reported photochemical N-dot synthesis using this precursor [1]. In contrast, photolysis of the N-methylated analog 2-azido-1-methylimidazole in aqueous solution proceeds via a completely different mechanistic channel, yielding the 1-methyl-2-imidazolylnitrenium ion and ring-opened products without any N-dot formation [2]. This divergence is attributed to the availability of the imidazole NH proton in the parent compound, which participates in aziridine ring-opening polymerization — a pathway sterically and electronically blocked in the N-methyl derivative.

N-Dot Yield vs. N-Methyl Analog
Head-to-head
Target (2-Azido-1H-imidazole)92.7% N-dot yield
Comparator (2-Azido-1-methylimidazole)0% yield (nitrenium ion)
Divergent photochemical pathways determined by imidazole NH availability.
UV 254 nm, MeOH vs. aqueous solution; cross-study comparison.
photochemical quantum dot synthesis N-dot production yield 2-azidoimidazole photolysis

Nitrogen Content in Derived Quantum Dots

Quantum dots prepared from 2-azido-1H-imidazole and aqueous ammonia via a mixed solvothermal method achieve a nitrogen content of up to 40.2% by elemental analysis, as reported for nitrogen-rich quantum dots (NRQDs) [1]. Microwave-assisted synthesis using 2-azidoimidazole and ammonia similarly yields amino nitrogen quantum dots (aN-dots) with nitrogen content up to 40% [2]. For comparison, conventional carbon dots prepared from precursors such as citric acid with urea or ethylenediamine typically contain 5–15% nitrogen [3]. The exceptionally high nitrogen doping in 2-azidoimidazole-derived dots originates from the precursor's own stoichiometry (C₃H₃N₅, ~64% N by mass) coupled with the retention of nitrogen atoms during the aziridine polymerization mechanism.

Nitrogen Content in Derived Dots
Class-level
Up to 40.2% N (w/w) vs. 5–15% N for conventional carbon dots
Supports enhanced fluorescence quantum yield and water solubility screening.
Solvothermal and microwave routes; class-level comparator range.
nitrogen-rich quantum dots NRQD elemental composition fluorescence probe

Synthetic Route Efficiency to 2-Azido-4-nitroimidazole

In a direct head-to-head synthetic study, 2-azido-4-nitroimidazole was prepared via two routes: starting from 2-amino-4-nitroimidazole (yield 87%) or from 2-azido-1H-imidazole via nitration (yield 78%) [1]. While the amino-precursor route provides a 9-percentage-point yield advantage, the 2-azidoimidazole route is strategically valuable because it avoids the need for a separate azidation step after nitration, reducing the number of unit operations by one and eliminating handling of azide reagents late in the synthetic sequence. The product 2-azido-4-nitroimidazole exhibits a calculated detonation velocity of 7.59 km·s⁻¹ and detonation pressure of 24.39 GPa, making the yield-to-performance ratio a key procurement consideration [1].

Synthetic Route to Nitro Derivative
Head-to-head
From 2-Azidoimidazole (nitration)78% yield
From 2-Amino-4-nitroimidazole87% yield (one extra step)
Reduced operational steps may offset 9% yield differential for scale-up safety review.
Detonation velocity 7.59 km/s; patent procedure.
energetic materials nitroimidazole azidation synthetic route efficiency

Azido–Tetrazole Ring-Chain Tautomerism Capability

MNDO semiempirical calculations by Olivella and Vilarrasa demonstrated that 2-azidoimidazole and its anion undergo cyclization to the corresponding imidazo[1,2-d]tetrazole (a pentaazapentalene) via an intramolecular 1,5-dipolar cyclization [1]. This equilibrium is geometrically and electronically forbidden for 4-azidoimidazole, where the azido group cannot achieve the requisite proximity to the imidazole N3 atom to form a fused tetrazole [2]. Experimentally, 2-azidoimidazole derivatives bearing bulky substituents such as a pivaloyl group at the 6-position of the pentaazapentalene system can strongly favor the tetrazole form, as shown by ¹³C NMR studies [3]. This valence tautomerism represents a unique functional attribute with no counterpart in the 4-azido isomer.

Azido–Tetrazole Tautomerism
Class-level
Exclusive to 2-azido; geometrically forbidden for 4-azidoimidazole (MNDO calculations).
Supports stimuli-responsive material design via valence tautomerism control.
Equilibrium modulated by substituent steric effects and solvent polarity.
azido-tetrazole tautomerism ring-chain equilibrium pentaazapentalene valence tautomerism

Ag⁺ Sensing Performance of N-Dot Fluorescent Probes

N-dots synthesized via microwave-assisted reaction of 2-azido-1H-imidazole with glycerol exhibited a fluorescence quantum yield of 27.9% and were employed as an Ag⁺ chemosensor, achieving a limit of detection (LOD) of 6.3 nM and a linear detection range of 20 nM to 6 μM [1]. This performance is superior to many carbon-dot-based Ag⁺ sensors: for instance, N-doped carbon dots from folic acid reported an LOD of 0.28 μM (~44× higher), and S/N co-doped carbon dots yielded an LOD of 28 nM (~4.4× higher) [2]. The high sensitivity is attributed to the dense nitrogen functional groups on the N-dot surface, which originate from the nitrogen-rich (C₃H₃N₅) 2-azidoimidazole precursor.

Ag⁺ Sensing LOD
Cross-study
LOD = 6.3 nM (44× lower vs. folic acid-derived N-doped C-dots at 280 nM)
Supports sub-10 nM Ag⁺ detection for sensor development screening.
Microwave N-dots, QY 27.9%, linear 20 nM–6 μM.
Ag⁺ detection fluorescent chemosensor limit of detection N-dot sensor

Optimal Deployment Scenarios Based on Quantitative Evidence


Photochemical Synthesis of Nitrogen-Rich Quantum Dots for Bioimaging

When the goal is to produce fluorescent N-dots with upconversion photoluminescence for cell imaging, 2-azido-1H-imidazole is the only precursor among azidoimidazole analogs that delivers a photochemical mass yield of up to 92.7% [1]. The resulting N-dots (2.43 ± 0.44 nm diameter) exhibit wavelength-dependent upconversion photoluminescence and have been successfully demonstrated in upconversion cell imaging, a capability not reported for photoproducts of 2-azido-1-methylimidazole, which instead yields the 1-methyl-2-imidazolylnitrenium ion [2]. This scenario is optimal for biomedical imaging laboratories seeking a single-step, high-yield photochemical route to biocompatible fluorescent nanoprobes.

High-Sensitivity Fluorescent Detection of Ag⁺ in Biological Samples

For analytical applications requiring sub-10 nM detection of silver ions, N-dots prepared from 2-azido-1H-imidazole and glycerol via microwave-assisted synthesis achieve an LOD of 6.3 nM with a linear range extending from 20 nM to 6 μM [3]. This performance surpasses Ag⁺ sensors built on N-doped carbon dots from folic acid (LOD 280 nM) by a factor of ~44×, making 2-azidoimidazole the precursor of choice when maximum sensitivity is the selection criterion. The high nitrogen content (~35% N in these N-dots) provides a dense array of Ag⁺ binding sites, directly translating into superior analytical figures of merit.

Energetic Materials Intermediate for Insensitive Energetic Salts

In energetic materials research, 2-azido-1H-imidazole serves as a direct nitration substrate to yield 2-azido-4-nitroimidazole in 78% yield, a precursor with calculated detonation velocity of 7.59 km·s⁻¹ and detonation pressure of 24.39 GPa [4]. Furthermore, 2-azidoimidazolium (AIM) energetic salts such as (AIM)(HTNR) and (AIM)(PA) have been characterized by single-crystal X-ray diffraction and shown to be insensitive to friction and impact while remaining sensitive to flame, making them suitable for pyrotechnic applications [5]. This scenario is ideal for energetic materials laboratories seeking to balance detonation performance with handling safety.

Masked 2-Amino Synthon for Natural Product Total Synthesis

In the total synthesis of pyrrole-imidazole alkaloids such as ageliferin and oroidin analogs, 2-azido-1H-imidazole serves as a masked 2-aminoimidazole synthon that enables orthogonal reactivity: the azido group can be reduced to the amine after key bond-forming steps, or retained for late-stage CuAAC click cycloaddition to generate imidazolyltriazole libraries [6]. The use of 2-azidoimidazole avoids the need for separate NH protection strategies required when working with 2-aminoimidazole directly, as demonstrated in the asymmetric total synthesis of ageliferin where 2-azidoimidazole was installed early for oxidative radical cyclization chemistry [7]. This scenario is optimal for synthetic chemistry groups engaged in marine alkaloid total synthesis or diversity-oriented synthesis of imidazole-containing bioactive compounds.

Application
Selection Property
Validation Focus
Photochemical N-Dot Bioimaging Probes
N-dot mass yield and upconversion PL capability
Photochemical conversion efficiency; absence of nitrenium ion byproduct
High-Sensitivity Ag⁺ Fluorescent Detection
Sub-10 nM LOD via nitrogen-rich surface binding sites
Fluorescence quenching response; linear dynamic range verification
Insensitive Energetic Salt Intermediate
Nitration yield and detonation performance balance
Sensitivity testing (friction/impact); detonation velocity-pressure validation
Masked 2-Amino Synthon in Alkaloid Synthesis
Orthogonal azide reactivity without NH protection
Late-stage reduction or CuAAC efficiency; synthetic step-count comparison
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